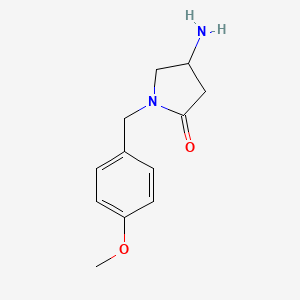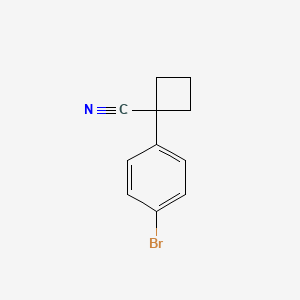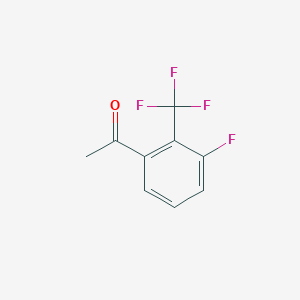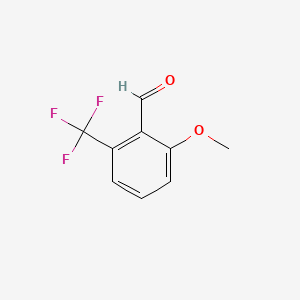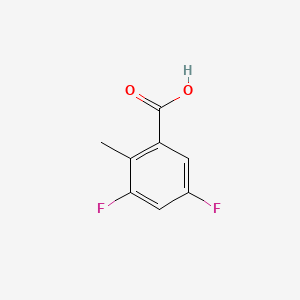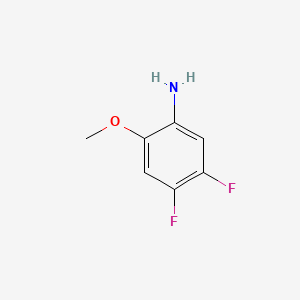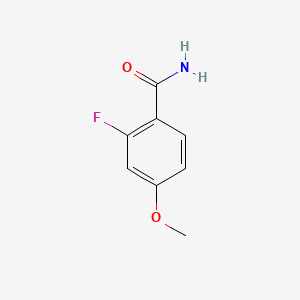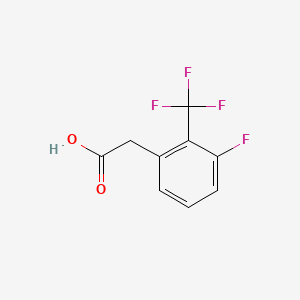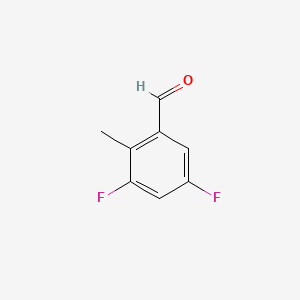
1-trityl-1H-1,2,4-triazole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-trityl-1H-1,2,4-triazole-3-carbaldehyde typically involves a two-step process. The first step is the copper-catalyzed azide-alkyne cycloaddition reaction, which forms the triazole ring. This reaction involves the use of azides and propargyl alcohol or acetal-protected propargyl aldehydes . The second step involves the oxidation or hydrolysis of the intermediate product to yield the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
化学反应分析
1-Trityl-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted triazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-Trityl-1H-1,2,4-triazole-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various triazole derivatives, which are important in organic synthesis and medicinal chemistry.
Biology: The compound is used in the modification of peptides and proteins, enabling site-specific conjugation of functional molecules such as fluorophores, biotin, and polyethylene glycol.
Medicine: Triazole derivatives, including this compound, have shown potential as antiproliferative agents against cancer cells.
Industry: The compound is used in the development of pharmaceutical conjugates, bioimaging reagents, and medical diagnostics.
作用机制
The mechanism of action of 1-trityl-1H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, the compound can modify the N-terminus of proteins, which is an attractive site for specific chemical modification due to its unique position in proteins . This modification can alter the function of the protein, enabling the development of protein-based materials and pharmaceutical conjugates .
相似化合物的比较
1-Trityl-1H-1,2,4-triazole-3-carbaldehyde can be compared with other similar compounds, such as:
Methyl-1H-1,2,4-triazole-3-carboxylate: This compound is used as a precursor for preparing nucleoside analogues and has applications in medicinal chemistry.
1-Acyl-1H-1,2,4-triazole-3,5-diamine: These analogues are potent inhibitors of cyclin-dependent kinases and have shown antiproliferative effects against cancer cells.
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: This compound is used in coordination chemistry and has applications in the synthesis of imine derivatives.
The uniqueness of this compound lies in its ability to undergo specific chemical modifications and its wide range of applications in various fields.
属性
IUPAC Name |
1-trityl-1,2,4-triazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-16-21-23-17-25(24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGVUTTVPKVLGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=N4)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1319519.png)
![4-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine](/img/structure/B1319522.png)
